

Spectroscopic Characterization of **tert-Butyl [4,4'-bipiperidine]-1-carboxylate**: A Technical Guide

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Compound of Interest

Compound Name: *tert-Butyl [4,4'-bipiperidine]-1-carboxylate*

Cat. No.: B112094

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Introduction

Tert-Butyl [4,4'-bipiperidine]-1-carboxylate is a bifunctional organic compound featuring a bipiperidine scaffold with a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. This molecule serves as a valuable building block in medicinal chemistry and drug discovery due to its rigid bicyclic structure, which can be functionalized to create a variety of derivatives with potential therapeutic applications. Accurate structural elucidation and purity assessment of this compound are paramount, necessitating the use of various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides an in-depth overview of the expected spectroscopic data for **tert-Butyl [4,4'-bipiperidine]-1-carboxylate** and the general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **tert-Butyl [4,4'-bipiperidine]-1-carboxylate** based on its chemical structure and data from analogous compounds. It is important to note that these are predicted values and should be confirmed by experimental analysis.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 4.05	br s	2H	H-2', H-6' (axial)
~ 2.65	t	2H	H-2', H-6' (equatorial)
~ 3.05	d	2H	H-2, H-6 (axial)
~ 1.60 - 1.75	m	4H	H-3', H-5' (axial & equatorial)
~ 1.45	s	9H	-C(CH ₃) ₃
~ 1.40	m	2H	H-4, H-4'
~ 1.10 - 1.25	m	4H	H-3, H-5 (axial & equatorial)
~ 1.05	qd	2H	H-2, H-6 (equatorial)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~ 154.8	C=O (carbamate)
~ 79.2	-C(CH ₃) ₃
~ 52.5	C-2', C-6'
~ 44.0	C-2, C-6
~ 41.5	C-4, C-4'
~ 32.0	C-3', C-5'
~ 29.5	C-3, C-5
~ 28.4	-C(CH ₃) ₃

Solvent: CDCl_3

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~ 3320	Medium, sharp	N-H Stretch (secondary amine)
~ 2970 - 2850	Strong	C-H Stretch (aliphatic)
~ 1685	Strong	C=O Stretch (carbamate)
~ 1420	Medium	C-H Bend (CH_2)
~ 1245	Strong	C-N Stretch
~ 1170	Strong	C-O Stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
268.22	$[\text{M}]^+$ (Molecular Ion)
211.17	$[\text{M} - \text{C}_4\text{H}_9]^+$ (Loss of tert-butyl group)
168.15	$[\text{M} - \text{C}_5\text{H}_9\text{NO}_2]^+$ (Loss of Boc group)
154.14	$[\text{C}_{10}\text{H}_{18}\text{N}]^+$
84.08	$[\text{C}_5\text{H}_{10}\text{N}]^+$ (Piperidinyl fragment)
57.07	$[\text{C}_4\text{H}_9]^+$ (tert-butyl cation)

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified **tert-Butyl [4,4'-bipiperidine]-1-carboxylate** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).^[1] The presence of protons in the solvent would obscure the signals from the compound of interest, hence the use of deuterated solvents.^[2]
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
- Data Acquisition: Transfer the solution to a clean NMR tube. Place the tube in the NMR spectrometer.^[2] Acquire ^1H NMR and ^{13}C NMR spectra. For more detailed structural analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.
- Data Processing: Process the acquired free induction decay (FID) using Fourier transformation. Phase the resulting spectrum and perform baseline correction. Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.^[3]
- Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).^[3]
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.^[3]
- Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.^[3] The instrument measures the absorption of infrared radiation at different frequencies, which correspond to the vibrational frequencies of the bonds within the molecule.^[4]

Mass Spectrometry (MS)

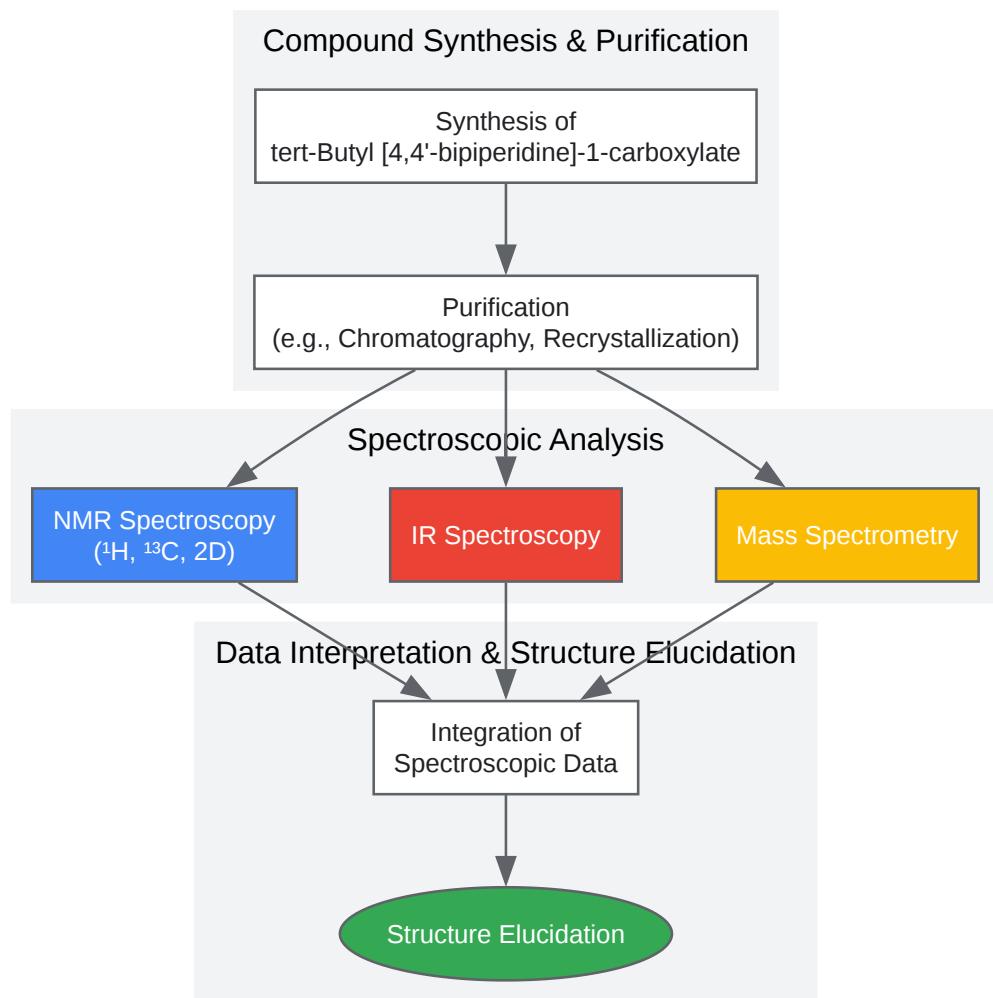
- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.^[5] High concentrations can lead to poor mass resolution and contamination of the instrument.^[5]

- Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for such molecules include Electron Impact (EI) or Electrospray Ionization (ESI).[6][7] EI involves bombarding the sample with high-energy electrons to form a radical cation, while ESI is a softer ionization method.[6]
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[6][8]
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.[6]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound.

General Workflow for Spectroscopic Analysis

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